Isoamyl acetoacetate, commonly known as isoamyl acetate, is an organic compound with significant commercial value due to its characteristic banana flavor. It is widely used as a flavoring agent in the food industry and has applications in various other fields such as the manufacturing of varnishes, paints, and lacquers. The compound is also relevant in the production of rayon, dyes, artificial pearls, film manufacturing, and the extraction of penicillin. The production and optimization of isoamyl acetate have been the subject of various studies, aiming to enhance its synthesis through biological and chemical means.
Isoamyl acetate synthesis is predominantly achieved through the esterification of isoamyl alcohol with acetic acid. This reaction is typically catalyzed by strong acids, such as sulfuric acid, or increasingly, by immobilized enzymes like Candida antarctica lipase B (CaLB). [, , , , , ]
The synthesis of isoamyl acetate can be achieved through different pathways. One such pathway involves the use of a genetically engineered Escherichia coli strain that expresses the ATF2 gene, coding for alcohol acetyl transferase (AAT). This enzyme catalyzes
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